molecular formula C11H12N4 B8577083 4-[N-(2-pyrimidinyl)aminomethyl]aniline

4-[N-(2-pyrimidinyl)aminomethyl]aniline

Cat. No. B8577083
M. Wt: 200.24 g/mol
InChI Key: MMIIBRRCVZEKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[N-(2-pyrimidinyl)aminomethyl]aniline is a useful research compound. Its molecular formula is C11H12N4 and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[N-(2-pyrimidinyl)aminomethyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[N-(2-pyrimidinyl)aminomethyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[N-(2-pyrimidinyl)aminomethyl]aniline

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

N-[(4-aminophenyl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C11H12N4/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h1-7H,8,12H2,(H,13,14,15)

InChI Key

MMIIBRRCVZEKFI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NCC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Prepared analogously to Example 55 by catalytic hydrogenation of 4-(pyrimidin-2-ylaminomethyl)-nitrobenzene with Raney nickel.
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Synthesis routes and methods II

Procedure details

In THF (20 ml) and methanol (20 ml) was dissolved N-(4-nitrobenzyl)-N-(2-pyrimidinyl)amine (921 mg, 4.00 mmol), and to the mixture were added at 0° C. nickel bromide (137 mg) and sodium boro hydride(955 mg). The mixture was stirred at room temperature for 30 minutes and concentrated under reduced pressure. To the residue were added ethyl acetate, THF and water, and the insoluble materials were filtered off. The aqueous layer was extracted with ethyl acetate-THF, and the organic layer was dried with anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified with column chromatography (silica gel 30 g, ethyl acetate/hexane=1/1), and the desired fraction was concentrated under reduced pressure. To the residue was added diethylether, and the insoluble materials were filtered, which were washed with diethylether and dried under reduced pressure to give 4-[N-(2-pyrimidinyl)aminomethyl]aniline (208 mg, 1.04 mmol, 26%).
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921 mg
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20 mL
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955 mg
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137 mg
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